
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) is a heterocyclic organic compound that features a five-membered ring containing two oxygen atoms and one carbonyl group This compound is part of the dioxolane family, which is known for its stability and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-dioxolanes often employs similar methods but on a larger scale. The use of molecular sieves or orthoesters can enhance water removal, improving yield and purity . Industrial processes may also involve the use of more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Organolithium reagents in dry THF, Grignard reagents in ether.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学研究应用
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) has several applications in scientific research:
Chemistry: Used as a solvent and a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polyacetals and other polymers.
作用机制
The mechanism of action for 1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) involves its interaction with various molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor, mimicking the action of acetylcholine and triggering a cellular response . The pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog without the ethyl and difluoro substituents.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Ethylene Carbonate: A related compound used in similar applications.
Uniqueness
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) is unique due to its specific substituents, which enhance its reactivity and potential applications. The presence of the ethyl and difluoro groups makes it more versatile in chemical synthesis and industrial applications compared to its simpler analogs.
属性
CAS 编号 |
185680-81-3 |
|---|---|
分子式 |
C5H6F2O3 |
分子量 |
152.097 |
IUPAC 名称 |
5-ethyl-4,4-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6F2O3/c1-2-3-5(6,7)10-4(8)9-3/h3H,2H2,1H3 |
InChI 键 |
KFYLFVJHIDSAGW-UHFFFAOYSA-N |
SMILES |
CCC1C(OC(=O)O1)(F)F |
同义词 |
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


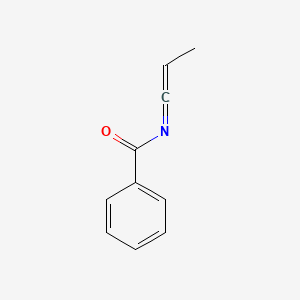
![3,4,5,8-Tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B575366.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B575367.png)
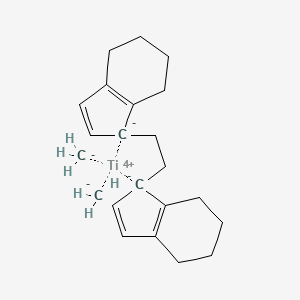
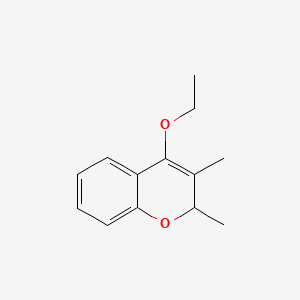
![difluoro-[fluoro-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-(1,1,2,2,2-pentafluoroethyl)silyl]oxy-trifluorosilyloxysilane](/img/structure/B575372.png)
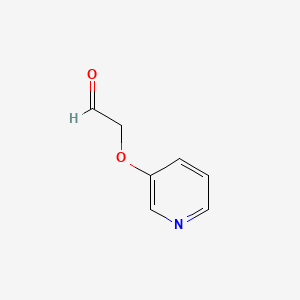
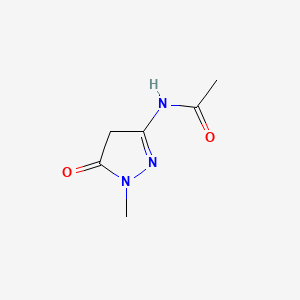

![(6R,7S)-7-amino-3-fluoro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575387.png)
